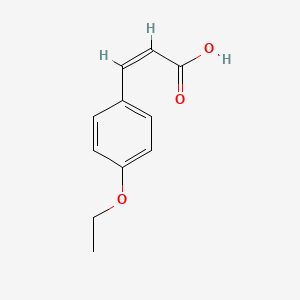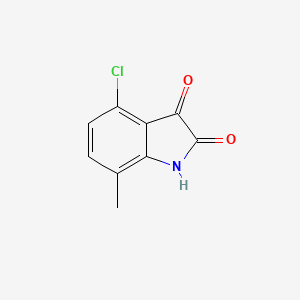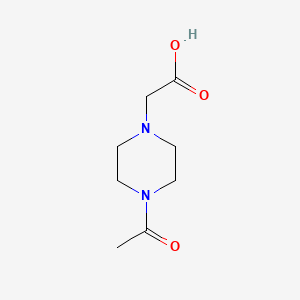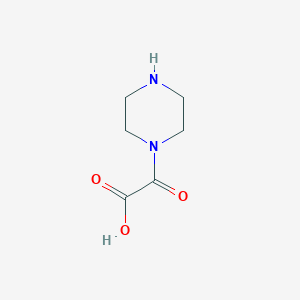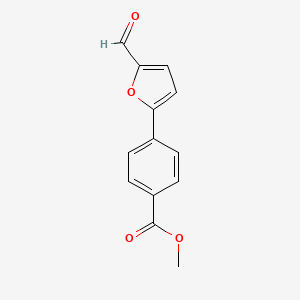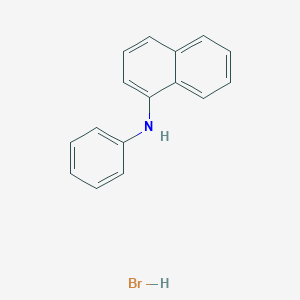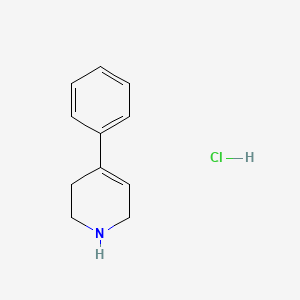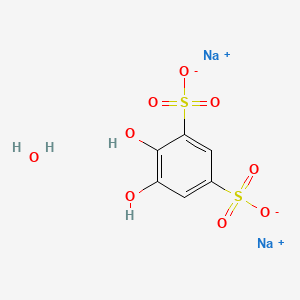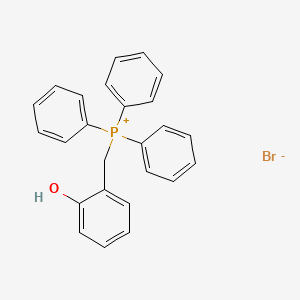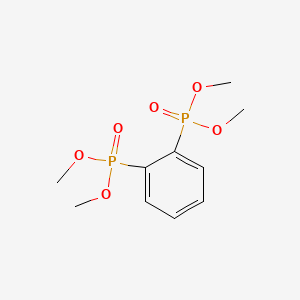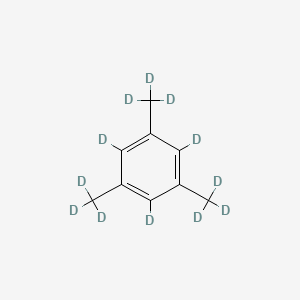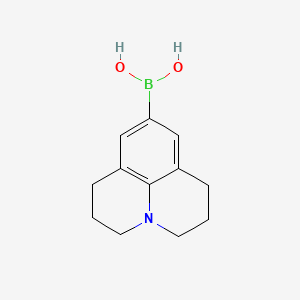
9-ジュロリジンボロン酸
概要
説明
9-Julolidine boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to two hydroxyl groups and an organic substituent. The julolidine moiety in this compound is a bicyclic structure that imparts unique electronic properties, making it valuable in various chemical applications.
科学的研究の応用
Chemistry: 9-Julolidine boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This reaction is essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, 9-Julolidine boronic acid derivatives are used as probes for detecting and quantifying biomolecules. The boronic acid group can form reversible covalent bonds with diols, making it useful for sensing glucose and other carbohydrates.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in medicinal chemistry.
Industry: In the industrial sector, 9-Julolidine boronic acid is used in the production of advanced materials, such as polymers and electronic devices. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.
Safety and Hazards
将来の方向性
The versatile functionalities of boronic acids, including 9-Julolidine boronic acid, have inspired the exploration of novel chemistries using boron . Future research may focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .
作用機序
Target of Action
The primary targets of 9-Julolidine boronic acid are biological molecules possessing polyhydroxy motifs . These targets include saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine . The compound’s ability to recognize and bind to these specific targets mimics certain biological processes, such as protein-substrate interactions .
Mode of Action
9-Julolidine boronic acid interacts with its targets by forming reversible covalent bonds with 1,2- and 1,3-diols . This unique property allows 9-Julolidine boronic acid to serve as a synthetic receptor for the specific recognition and detection of cis-diol-containing species . The compound’s mode of action primarily involves sensing local environmental properties such as polarity and pH .
Biochemical Pathways
The biochemical pathways affected by 9-Julolidine boronic acid involve the sensing of mono- and polysaccharides . The compound’s ability to bind to diol and polyol motifs present in saccharides and catechols allows it to differentiate these molecules, which are ubiquitous in biological systems and challenging to differentiate due to their similarity in size and structure .
Pharmacokinetics
They are considered “green” compounds due to their low toxicity and degradation into environmentally friendly boric acid .
Result of Action
The molecular and cellular effects of 9-Julolidine boronic acid’s action primarily involve changes in the local microenvironment. The compound serves as a fluorescent turn-on probe, effectively sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . This allows for the monitoring of changes in solvent dielectric constant, viscosity, self-assembled polymers, and submicrometer-sized membrane-bound compartments in live cellular systems .
Action Environment
The action, efficacy, and stability of 9-Julolidine boronic acid are influenced by environmental factors. The compound’s success in Suzuki–Miyaura (SM) cross-coupling reactions, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagent .
生化学分析
Biochemical Properties
The reactivity and properties of boronic acids, including 9-Julolidine boronic acid, are highly dependent upon the nature of their single variable substituent . Boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine . This suggests that 9-Julolidine boronic acid could potentially interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
For example, boronic acid liposomes have been used for cellular delivery and content release driven by carbohydrate binding . This suggests that 9-Julolidine boronic acid could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols . This suggests that 9-Julolidine boronic acid could exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The stability of boronic acids to atmospheric oxidation is considerably superior to that of borinic acids This suggests that 9-Julolidine boronic acid could potentially exhibit stability over time in laboratory settings
Metabolic Pathways
Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 9-Julolidine boronic acid could potentially be involved in similar metabolic pathways.
Subcellular Localization
Julolidine-based molecular rotors have been used to investigate the viscosity of subcellular compartments . This suggests that 9-Julolidine boronic acid could potentially localize to specific compartments or organelles within the cell.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Julolidine boronic acid typically involves the reaction of julolidine with a boron-containing reagent. One common method is the reaction of julolidine with boronic acid or boronate esters under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of 9-Julolidine boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions:
Oxidation: 9-Julolidine boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various carbon-carbon bonded products, depending on the halide used.
類似化合物との比較
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: 9-Julolidine boronic acid is unique due to the presence of the julolidine moiety, which imparts distinct electronic properties. Compared to simpler boronic acids like phenylboronic acid or methylboronic acid, 9-Julolidine boronic acid offers enhanced reactivity and selectivity in certain chemical reactions. Its unique structure makes it particularly valuable in applications requiring specific electronic characteristics, such as in the synthesis of advanced materials and optoelectronic devices.
特性
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO2/c15-13(16)11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8,15-16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBWUXYYINOPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C3C(=C1)CCCN3CCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374819 | |
| Record name | 9-julolidine boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391248-18-3 | |
| Record name | B-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391248-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-julolidine boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Julolidine boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




